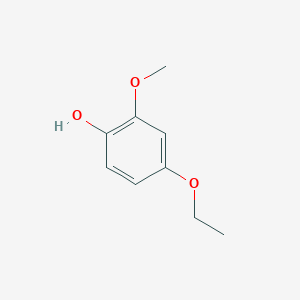

4-Ethoxy-2-methoxyphenol

Description

Properties

CAS No. |

99892-86-1 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-ethoxy-2-methoxyphenol |

InChI |

InChI=1S/C9H12O3/c1-3-12-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 |

InChI Key |

ABUQPIALHKNFHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed study of molecular systems. Two of the most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, which provide different levels of approximation to solve the Schrödinger equation for a multi-electron system.

DFT has become a popular and powerful tool in computational chemistry, offering a balance between accuracy and computational cost. It is used to investigate the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction.

A primary step in computational analysis is geometry optimization, where the molecule's lowest-energy conformation is determined. For 4-Ethoxy-2-methoxyphenol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Following optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are crucial for predicting reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals (e.g., B3LYP, M06-2X) are approximations for the exchange-correlation energy, while basis sets (e.g., 6-31G(d), cc-pVTZ) are sets of mathematical functions used to build the molecular orbitals. A comparative study would be necessary to determine the optimal combination of functional and basis set that accurately describes the properties of this compound, balancing computational expense with precision.

Hartree-Fock theory is another fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are important for providing a qualitative understanding of electronic structure and serve as a starting point for more advanced, correlation-corrected methods. A comparative analysis between HF and DFT results would be valuable for assessing the role of electron correlation in the electronic properties of this compound.

Density Functional Theory (DFT) Studies

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's chemical reactivity and electronic properties.

The Frontier Molecular Orbitals (FMOs) are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and polarizability, whereas a large gap suggests high kinetic stability. A theoretical study would calculate the energies of the HOMO and LUMO for this compound and determine the magnitude of the energy gap, providing essential information about its stability and potential reactivity.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and electron delocalization within a molecule by examining the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net For this compound, the key electronic features arise from the interplay between the lone pairs on the oxygen atoms of the hydroxyl, methoxy (B1213986), and ethoxy groups, and the π-system of the benzene (B151609) ring.

Key expected interactions for this compound include:

LP(O_hydroxyl) → π(C=C_ring):* This is a strong interaction that underscores the electron-donating nature of the hydroxyl group, enhancing the electron density of the aromatic system.

LP(O_methoxy) → π(C=C_ring):* The methoxy group also participates in resonance donation, though the effect may be modulated by its orientation relative to the ring.

LP(O_ethoxy) → π(C=C_ring):* Similar to the methoxy group, the ethoxy group donates electron density to the ring, influencing its reactivity.

Hyperconjugative interactions also occur, such as the delocalization from the π orbitals of the ring into the antibonding σ* orbitals of the C-H and C-O bonds. The NBO analysis for guaiacol (B22219) (2-methoxyphenol), a closely related structure, confirms strong intramolecular hydrogen bonding and charge transfer interactions. researchgate.net In this compound, an intramolecular hydrogen bond between the hydroxyl hydrogen and the oxygen of the adjacent methoxy group is also expected, which would be evidenced by a significant stabilization energy between the lone pair of the methoxy oxygen and the antibonding orbital of the O-H bond.

Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O_hydroxyl) | π* (C1-C6) | ~15-20 | π-conjugation |

| LP (O_methoxy) | π* (C1-C2) | ~10-15 | π-conjugation |

| LP (O_ethoxy) | π* (C3-C4) | ~5-10 | π-conjugation |

| LP (O_methoxy) | σ* (O_hydroxyl-H) | ~2-5 | Intramolecular H-bond |

| π (C1-C6) | π* (C2-C3) | ~18-22 | Intra-ring delocalization |

Note: Values are estimates based on published data for analogous phenolic compounds.

Electrostatic and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue. nih.gov

For this compound, the MEP map is expected to show:

Negative Potential: The most negative regions (red/yellow) will be concentrated around the oxygen atoms of the hydroxyl, methoxy, and ethoxy groups due to their high electronegativity and the presence of lone pairs. The π-system of the aromatic ring will also exhibit negative potential, particularly at the ortho and para positions relative to the strong electron-donating hydroxyl group. These sites are the most likely to interact with electrophiles.

Positive Potential: The most positive region (blue) will be located around the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen bonding and attack by nucleophiles. The hydrogen atoms on the aromatic ring and the ethyl/methyl groups will also show moderately positive potential.

The MEP analysis helps in understanding the molecule's intermolecular interactions and provides a visual guide to its chemical reactivity. mdpi.com

Table 2: Predicted MEP Values at Key Molecular Sites

| Molecular Region | Predicted Electrostatic Potential (a.u.) | Reactivity Implication |

|---|---|---|

| Hydroxyl Oxygen | ~ -0.05 to -0.07 | High affinity for electrophiles / H-bond acceptor |

| Hydroxyl Hydrogen | ~ +0.06 to +0.08 | High affinity for nucleophiles / H-bond donor |

| Methoxy/Ethoxy Oxygen | ~ -0.04 to -0.06 | Affinity for electrophiles / H-bond acceptor |

| Aromatic Ring (π-system) | ~ -0.02 to -0.04 | Site for electrophilic aromatic substitution |

Note: Values are estimates in atomic units based on computational studies of similar substituted phenols.

In this compound, the electron-donating nature of the hydroxyl, methoxy, and ethoxy groups significantly influences the charge distribution.

The oxygen atoms are expected to carry the most negative partial charges due to their high electronegativity.

The carbon atoms attached to these oxygen atoms will have positive partial charges.

The hydrogen atom of the hydroxyl group will be the most positively charged hydrogen.

The electron density in the aromatic ring is increased by the substituents, leading to small negative charges on the ring carbons, especially at the positions ortho and para to the hydroxyl group.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms

| Atom | Predicted Mulliken Charge (e) |

|---|---|

| O (hydroxyl) | ~ -0.6 to -0.7 |

| H (hydroxyl) | ~ +0.4 to +0.5 |

| O (methoxy) | ~ -0.5 to -0.6 |

| O (ethoxy) | ~ -0.5 to -0.6 |

| C (aromatic, avg.) | ~ -0.1 to -0.3 |

Note: Values are representative estimates based on DFT calculations of analogous molecules.

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. physchemres.org These properties are crucial for applications in optoelectronics and photonics. dtic.mil The NLO response of a molecule is primarily described by its polarizability (α) and first hyperpolarizability (β).

This compound possesses multiple electron-donating groups (hydroxyl, methoxy, ethoxy) attached to a π-conjugated benzene ring. This "push-pull" like electronic structure, even without a formal acceptor group, can lead to a significant NLO response due to intramolecular charge transfer upon excitation by an electric field. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. nih.govmdpi.com

The key NLO parameters that can be calculated include:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

For molecules like this compound, the magnitude of β is expected to be significantly larger than that of a reference compound like urea, which is a standard benchmark for NLO materials. chemistrysteps.com

Table 4: Predicted Nonlinear Optical Properties

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~ 2.0 - 3.0 | Debye |

| Mean Polarizability (α) | ~ 150 - 180 | a.u. |

| Total First Hyperpolarizability (βtot) | ~ 150 - 300 x 10-30 | esu |

Note: Values are theoretical estimates based on DFT calculations for similarly substituted aromatic systems.

Conformational Analysis and Potential Energy Surface (PES) Scans

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn governs its biological activity and physical properties. stackexchange.com For this compound, the key degrees of freedom are the rotations around the C(ring)-O bonds of the methoxy and ethoxy groups, and the C-O bond of the ethyl group. A Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more torsional angles, can identify the most stable conformers and the energy barriers between them. mdpi.com

Studies on ethoxybenzene have shown that the most stable conformation is planar, with the ethyl group in a trans position relative to the O-CH₂ bond. organicchemistrytutor.com For this compound, the situation is more complex due to steric and electronic interactions between the adjacent hydroxyl, methoxy, and ethoxy groups. The most stable conformer will likely involve a planar arrangement of the methoxy group to maximize conjugation and facilitate an intramolecular hydrogen bond with the hydroxyl group. The ethoxy group's orientation will be a balance between maximizing its own resonance stabilization and minimizing steric hindrance with the neighboring methoxy group.

The PES scan would reveal the rotational barriers, which are the energy required to rotate from one stable conformation to another. These barriers provide insight into the molecule's flexibility at different temperatures. frontiersin.org

Table 5: Predicted Relative Energies of Key Conformers

| Conformer Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Global Minimum (Planar methoxy, trans ethoxy) | 0.00 | Intramolecular H-bond, minimized steric clash |

| Rotated Methoxy (H-bond broken) | ~ 3.0 - 5.0 | Loss of H-bond stabilization |

| Gauche Ethoxy | ~ 1.0 - 2.0 | Slight steric hindrance |

| Perpendicular Methoxy/Ethoxy | ~ 2.0 - 4.0 | Reduced π-conjugation |

Note: Energy values are estimates based on studies of ethoxybenzene and disubstituted phenols. nih.govorganicchemistrytutor.com

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms, usually differing in the position of a proton. masterorganicchemistry.com Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the hydroxyl proton to one of the ring carbon atoms, forming a cyclohexadienone structure.

Computational studies are highly effective at determining the relative stabilities of tautomers by calculating their ground-state energies. For simple phenols, the enol (phenolic) form is overwhelmingly more stable than the keto form due to the preservation of the aromatic system's significant resonance energy. nih.gov The presence of electron-donating groups, such as methoxy and ethoxy, further stabilizes the phenolic form. nih.gov

Therefore, it is predicted that the keto-enol equilibrium for this compound lies almost entirely towards the phenolic form. The energy difference between the phenol (B47542) and its most stable keto tautomer is expected to be large, making the concentration of the keto form negligible under normal conditions.

Table 6: Predicted Relative Stability of Tautomers

| Tautomer | Predicted Relative Energy (ΔE) (kcal/mol) | Stability |

|---|---|---|

| Phenol Form (Enol) | 0.00 | Highly Favored |

| ortho-Keto Form | > 10 | Highly Unfavored |

| para-Keto Form | > 12 | Highly Unfavored |

Note: Values are estimates based on computational studies of keto-enol equilibria in substituted phenols. nih.gov

E/Z Isomerism Energy Barriers

While E/Z isomerism is conventionally associated with the restricted rotation around a double bond, in the context of this compound, the analogous phenomenon is the rotational barrier of the substituent groups around their single bonds connected to the aromatic ring. These rotations give rise to different conformers with varying energies.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) of the molecule. nih.govq-chem.com A relaxed PES scan involves systematically changing a specific dihedral angle (for example, the C-C-O-C angle of the ethoxy group) in discrete steps, and at each step, optimizing the rest of the molecular geometry. uni-muenchen.dereadthedocs.io This process maps out the energy profile of the rotation, revealing the energy minima corresponding to stable conformers and the energy maxima which represent the transition states between them. uni-muenchen.de

For molecules with adjacent substituents like the hydroxyl and methoxy groups in this compound, intramolecular hydrogen bonding can significantly influence conformational preference and rotational barriers. researchgate.net The hydroxyl group can act as a hydrogen bond donor to the oxygen of the methoxy group, creating a stable, planar five-membered ring structure. The energy barrier to rotate the hydroxyl group out of this plane would be significantly higher than if this hydrogen bond were not present. nih.gov Similarly, the rotation of the methoxy and ethoxy groups is hindered by steric interactions with adjacent groups and the aromatic ring. DFT calculations can quantify these rotational energy barriers, which are typically in the range of a few to several kcal/mol. mdpi.combiomedres.us

Intermolecular Interaction Studies

Hydrogen Bonding Networks

The hydroxyl group of this compound is a potent hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and ethoxy groups all act as potential hydrogen bond acceptors. This functionality allows the molecule to form extensive hydrogen bonding networks in the condensed phase.

In the solid state, these molecules are likely to arrange themselves to maximize favorable intermolecular hydrogen bonding. The primary interaction would be the O-H···O bond, where the hydroxyl group of one molecule donates its hydrogen to an oxygen atom (from any of the three functional groups) of a neighboring molecule. Such interactions are fundamental in directing the assembly of molecules into well-defined crystal lattices. researchgate.net Computational studies on similar methoxyphenols have shown that in the presence of water, the intramolecular hydrogen bond can be disrupted in favor of forming a cyclic hydrogen-bonded structure with water molecules, which act as a bridge. researchgate.net

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govyoutube.com The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

H···H contacts : Typically comprising the largest portion of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.goviucr.org

O···H/H···O contacts : These appear as distinct red spots on the dnorm map and represent the crucial hydrogen bonding interactions that stabilize the crystal structure. nih.goviucr.orguniurb.it

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total surface. nih.goviucr.org

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~40-55% | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H / H···O | ~20-40% | Indicates hydrogen bonding and other close oxygen-hydrogen contacts. |

| C···H / H···C | ~10-25% | Represents contacts between carbon and hydrogen atoms. |

| C···C | ~2-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Spectroscopic Parameter Calculations (Theoretical vs. Experimental Validation)

Computational chemistry provides a powerful means to predict vibrational spectra (Infrared and Raman) and validate experimental findings. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are widely employed to compute the harmonic vibrational frequencies of a molecule in its optimized geometry. nih.govmdpi.comnih.gov

The calculated frequencies are systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the agreement, the computed frequencies are often scaled by an empirical factor. researchgate.net The excellent correlation typically observed between the scaled theoretical wavenumbers and the experimental ones allows for a confident and detailed assignment of the vibrational modes. mdpi.commdpi.com For instance, the characteristic stretching vibrations of the O-H, aromatic C-H, and C-O bonds can be precisely assigned to specific bands in the experimental spectrum. ijaemr.comresearchgate.net This synergy between theoretical calculations and experimental spectroscopy is crucial for confirming molecular structures and understanding vibrational dynamics. nih.govmdpi.com

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3400-3600 | ~3400-3600 | Hydroxyl group stretching |

| ν(C-H)aromatic | ~3000-3100 | ~3000-3100 | Aromatic C-H stretching |

| ν(C-H)aliphatic | ~2850-3000 | ~2850-3000 | Methoxy/Ethoxy C-H stretching |

| ν(C=C)aromatic | ~1500-1600 | ~1500-1600 | Aromatic ring stretching |

| ν(C-O) | ~1200-1260 | ~1200-1260 | Aryl ether C-O stretching |

Advanced Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled detail about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

One-dimensional NMR analysis provides fundamental information about the types and numbers of protons and carbons in 4-Ethoxy-2-methoxyphenol. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while signal splitting (multiplicity) in ¹H-NMR reveals the number of neighboring protons.

The expected ¹H-NMR spectrum would feature distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the methoxy (B1213986) and ethoxy groups. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The ethoxy group would be characterized by a quartet and a triplet due to spin-spin coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. A sharp singlet would correspond to the methoxy group's three protons, and a broader singlet, whose position can be solvent-dependent, would represent the hydroxyl proton.

The ¹³C-NMR spectrum provides complementary data, showing a unique signal for each chemically distinct carbon atom. The spectrum would contain signals for the six aromatic carbons, with those bonded to oxygen atoms (C1, C2, and C4) appearing further downfield, as well as signals for the carbon atoms of the methoxy and ethoxy substituents.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H | ~6.7-6.9 | Multiplet | C-1 (C-OH) | ~148 |

| -OH | Variable (Broad Singlet) | Singlet | C-2 (C-OCH₃) | ~147 |

| -OCH₂CH₃ | ~4.0 | Quartet | C-3 | ~115 |

| -OCH₃ | ~3.8 | Singlet | C-4 (C-OEt) | ~150 |

| -OCH₂CH₃ | ~1.4 | Triplet | C-5 | ~112 |

| C-6 | ~101 | |||

| -OCH₃ | ~56 | |||

| -OCH₂CH₃ | ~64 | |||

| -OCH₂CH₃ | ~15 |

To unambiguously assign the signals from 1D NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques map correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the most prominent COSY correlation would be a cross-peak connecting the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). HSQC is invaluable for assigning carbon resonances by linking them to their known proton signals. For example, the proton singlet at ~3.8 ppm would show a correlation to the carbon signal at ~56 ppm, definitively assigning them to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for piecing together the molecular skeleton. Key HMBC correlations for confirming the substitution pattern of this compound would include:

A correlation from the methoxy protons (-OCH₃) to the C-2 aromatic carbon.

Correlations from the ethoxy methylene protons (-OCH₂-) to the C-4 aromatic carbon.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. wikipedia.orgresearchgate.netconductscience.com Measuring the NOE allows for the determination of the spatial proximity of atoms, which is crucial for confirming stereochemistry and substitution patterns on an aromatic ring. researchgate.net

In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks indicate which protons are spatially close (typically within 5 Å). wikipedia.org For this compound, key NOE correlations would be expected between:

The methoxy group protons (-OCH₃) and the aromatic proton at the C-3 position.

The ethoxy methylene protons (-OCH₂CH₃) and the aromatic proton at the C-5 position.

The observation of these specific correlations provides definitive proof of the 1,2,4-substitution pattern on the phenol (B47542) ring, confirming that the methoxy and ethoxy groups are adjacent to the C-1 hydroxyl and C-4 positions, respectively.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The spectrum is a plot of absorbance versus wavenumber. Each functional group has a characteristic absorption range, making FTIR an excellent tool for identifying the types of bonds present.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its phenolic, ether, and aromatic components.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3500 - 3200 (Broad) |

| C-H Stretch (sp²) | Aromatic | 3100 - 3000 |

| C-H Stretch (sp³) | Aliphatic (-OCH₃, -OCH₂CH₃) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Aryl Ethers & Phenol | 1275 - 1200, 1050 - 1020 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals while being weak in the FTIR spectrum.

For this compound, the Raman spectrum would also provide a characteristic fingerprint. The aromatic ring C=C stretching vibrations would be expected to be particularly strong and well-defined. The symmetric C-H stretching of the alkyl groups and other skeletal vibrations would also be observable, providing data that complements the information gathered from FTIR analysis.

Electronic Spectroscopy

The electronic absorption properties of this compound are determined by the electronic transitions within the molecule, primarily associated with the substituted phenolic chromophore. While a specific spectrum for this compound is not widely published, data from the structurally analogous compound 4-ethyl-2-methoxyphenol (B121337) (4-ethylguaiacol) provides a reliable proxy. Studies on 4-ethylguaiacol show a distinct absorption maximum (λmax) in the ultraviolet region. nih.govymdb.canist.gov

The absorption is attributed to π → π* transitions within the benzene ring. The presence of the hydroxyl (-OH), methoxy (-OCH₃), and ethoxy (-OCH₂CH₃) groups act as auxochromes, which contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for electronic excitation, shifting the absorption to longer wavelengths compared to unsubstituted benzene. The analysis is typically performed using a diode array detector (DAD) following liquid chromatography. ymdb.canist.gov

| Compound (Analyte) | Solvent System | λmax (nm) |

| 4-Ethyl-2-methoxyphenol | Acetonitrile (B52724)/Aqueous Orthophosphoric Acid | 280 |

Data sourced from studies on the structurally similar compound 4-ethyl-2-methoxyphenol. ymdb.canist.gov

The optical energy band gap (Eg) is a crucial parameter that defines the electronic properties of a material, representing the energy required to excite an electron from the valence band to the conduction band. For molecules, this is analogous to the HOMO-LUMO energy gap. Experimentally, the optical band gap can be determined from the onset of UV-Vis absorption using a Tauc plot. nist.govnih.gov

The Tauc method involves plotting (αhν)¹/r versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent 'r' depends on the nature of the electronic transition (typically r = 1/2 for direct allowed transitions in molecules). The linear portion of the plot is extrapolated to the energy axis to determine the value of Eg. hmdb.ca

As no direct experimental UV-Vis spectrum for this compound is available, an estimation can be made using the absorption edge from the related compound, 4-ethyl-2-methoxyphenol (λ ≈ 280 nm). ymdb.ca The energy can be calculated using the formula Eg = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength of the absorption edge.

| Parameter | Value | Method/Source |

| Absorption Edge (λ) | ~280 nm | Based on λmax of 4-ethyl-2-methoxyphenol ymdb.ca |

| Estimated Optical Band Gap (Eg) | ~4.43 eV | Calculated using Eg = 1240/λ (nm) |

Note: This is an estimation based on the absorption maximum of a structurally analogous compound and serves as an approximation of the experimental value.

Mass Spectrometry Techniques

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. In GC-MS analysis, the retention time (RT) provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrum offers a unique fragmentation pattern that serves as a molecular fingerprint.

While specific experimental GC-MS data for this compound is limited, analysis of the isomeric compound 4-(ethoxymethyl)-2-methoxyphenol (B78666) (vanillyl ethyl ether) provides valuable insight into the expected fragmentation pattern. nih.gov The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (182.22 g/mol ).

Common fragmentation pathways for aromatic ethers involve cleavage of the bonds adjacent to the oxygen atoms. A primary fragmentation would be the benzylic cleavage, leading to the loss of an ethoxy group or the formation of a stable tropylium-like ion. The most stable fragment often results from the formation of the 4-hydroxy-3-methoxybenzyl cation.

The table below details the significant mass fragments observed in the electron ionization (EI) mass spectrum of the isomer 4-(ethoxymethyl)-2-methoxyphenol.

| Mass-to-Charge (m/z) | Proposed Fragment Ion/Structure | Relative Intensity |

| 182 | [C₁₀H₁₄O₃]⁺ (Molecular Ion) | Moderate |

| 137 | [M - OCH₂CH₃]⁺ or [C₈H₉O₂]⁺ (Base Peak) | 100% |

| 109 | [C₇H₉O]⁺ | Low |

| 77 | [C₆H₅]⁺ (Phenyl Cation) | Low |

Fragmentation data is based on the mass spectrum of the isomer 4-(ethoxymethyl)-2-methoxyphenol available in the NIST database. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the elemental formula is C₁₀H₁₄O₃. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), a theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned elemental formula.

| Parameter | Value |

| Elemental Formula | C₁₀H₁₄O₃ |

| Theoretical Monoisotopic Mass | 182.09429 Da |

| Typical HRMS Result (Hypothetical) | 182.0945 ± 0.0009 Da |

Theoretical mass calculated based on the elemental formula C₁₀H₁₄O₃.

X-ray Crystallography and Solid-State Structural Determination

No published data exists for the X-ray crystallographic analysis of this compound. Therefore, information regarding its solid-state structure, including unit cell dimensions, bond lengths, and bond angles, remains undetermined.

Information on the single-crystal X-ray diffraction of this compound is not available in the current scientific literature.

There are no available crystallographic data files (e.g., CIF files) or refined structural parameters for this compound.

Without experimental data, the crystal system, space group, and other crystallographic parameters for this compound have not been determined.

Elemental Analysis (C, H, N)

While the theoretical elemental composition of this compound (C₁₀H₁₄O₃) can be calculated, no experimental data from elemental analysis has been published. Such analysis is crucial for confirming the empirical formula and purity of a synthesized compound.

Theoretical Composition of this compound:

Carbon (C): 65.91%

Hydrogen (H): 7.74%

Oxygen (O): 26.34%

Reactivity and Reaction Mechanism Studies

Complexation Chemistry

Detailed studies specifically documenting the complexation chemistry of 4-Ethoxy-2-methoxyphenol with metal ions could not be found in the reviewed literature. However, extensive research on the closely related compound, 4-Ethyl-2-methoxyphenol (B121337) (EMP), provides a model for how this compound might interact with metal ions like Calcium (Ca²⁺).

Interaction Mechanisms with Metal Ions (e.g., Ca²⁺)

For the analogous compound 4-Ethyl-2-methoxyphenol, its interaction with Ca²⁺ ions proceeds in a multi-stage mechanism. nih.gov The process begins with a neutralization reaction where the phenolic proton is removed, leading to the formation of a phenolate. This is followed by coordination and further neutralization steps, ultimately forming a stable complex. nih.gov Given the shared guaiacol (B22219) backbone, it is plausible that this compound would follow a similar pathway, initiated by the deprotonation of its phenolic hydroxyl group. The oxygen atoms of both the phenoxide and the methoxy (B1213986) group, and potentially the ethoxy group, could serve as coordination sites for the metal ion.

Stoichiometry and Coordination Product Characterization

In studies involving 4-Ethyl-2-methoxyphenol and Ca²⁺, a final complex with a phenol-to-calcium ratio of 4:1 was identified. acs.org This complex formation was leveraged to develop a method for the extraction and purification of the phenolic compound. nih.govacs.org The coordination product was characterized using a variety of analytical techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis, which confirmed the binding and stoichiometry. nih.gov Without experimental data, the precise stoichiometry and coordination products for this compound can only be hypothesized based on this related structure.

Hydrolysis and Cleavage Reactions

Specific data on the hydrolysis and cleavage of this compound is not available. However, research on the cleavage of aryl ether bonds in lignin (B12514952) model compounds, which share the same core structure, offers significant insights into potential reaction pathways.

Aryl Ether (C-O) Bond Cleavage

This compound contains two aryl ether bonds: the methoxy (Aryl-OCH₃) and the ethoxy (Aryl-OCH₂CH₃). Cleavage of such bonds is a key step in the degradation of lignin, a complex polymer from which this and similar compounds are derived. Studies on related guaiacol and syringol structures show that aryl ether bond cleavage can be achieved under various conditions, including acid-catalyzed hydrolysis and reductive methods. The cleavage typically targets the bond between the aromatic ring carbon and the ether oxygen atom. For this compound, this would result in the formation of catechol derivatives.

Electrochemical Hydrogenation (ECH) Pathways

Electrochemical hydrogenation (ECH) is a method used to upgrade biomass-derived molecules. For lignin model monomers like guaiacol (2-methoxyphenol), ECH on Raney-Nickel electrodes has been shown to proceed via aryl ether (C-O) bond cleavage followed by the hydrogenation of the aromatic ring. This process, also known as electrocatalytic hydrogenolysis/hydrogenation, effectively removes the methoxy group to form phenol (B47542), which is subsequently reduced to cyclohexanol. It is anticipated that this compound would undergo a similar ECH pathway, potentially leading to the cleavage of both the methoxy and ethoxy groups.

Polymerization-Related Reactivity

No specific studies on the polymerization or polymerization-related reactivity of this compound were found. Phenolic compounds can undergo oxidative polymerization, often catalyzed by enzymes or chemical oxidants. For instance, related compounds like 4-methoxyphenol (B1676288) have been polymerized using horseradish peroxidase as an enzymatic catalyst to produce poly(4-methoxyphenol) with antioxidant properties. The phenolic hydroxyl group and the activated aromatic ring of this compound suggest that it could potentially act as a monomer in similar polymerization reactions, though this remains to be experimentally verified.

Incorporation as Polymer End Groups

There is currently no available scientific literature detailing the incorporation of this compound as end groups in polymer chains.

Mechanism of Chain Attachment in Cationic Polymerization

The mechanism by which this compound might attach to a polymer chain during cationic polymerization has not been elucidated in published research.

Cycloaddition Reactions for Heterocyclic Synthesis

At present, there are no documented studies on the use of this compound in cycloaddition reactions for the synthesis of heterocyclic compounds.

Isomerization and Transformation Pathways of Related Compounds

While specific studies on the isomerization and transformation pathways of this compound are not available, research on related substituted guaiacol and other methoxyphenol derivatives provides insights into potential reaction pathways. For instance, studies on bisguaiacol F (BGF) isomers, which are derived from lignin, have explored their regioselective synthesis and noted a lack of acid-catalyzed isomerization, a process that is common for related petrochemical-based bisphenols. This suggests a certain stability of the substitution pattern on the guaiacol ring system under acidic conditions.

Furthermore, research into the synthesis of aryl-substituted 2-methoxyphenol (guaiacol) derivatives from other starting materials, such as maltol-derived oxidopyrylium cycloadducts, demonstrates that acid-mediated rearrangements can lead to the formation of various substituted guaiacol structures. These transformations often involve complex ring-contraction and aromatization cascades. While not directly involving this compound, these studies highlight the types of transformations that substituted phenols can undergo.

Advanced Purification and Separation Methodologies in Research Context

Complexation-Based Extraction and Purification

A novel approach for the purification of phenolic compounds structurally similar to 4-ethoxy-2-methoxyphenol involves selective complexation with metal ions. Research on 4-ethyl-2-methoxyphenol (B121337) (EMP), a close structural analog, has demonstrated a highly effective purification method based on its reaction with calcium ions (Ca²⁺). nih.govacs.org This process leverages the formation of a specific complex between the phenolic hydroxyl group and the metal ion.

The mechanism involves a coordination reaction where Ca²⁺ reacts with four molecules of EMP, forming a complex with a phenol-calcium ratio of 4:1. nih.govacs.org This complex can be selectively precipitated from a solution containing various impurities. After separation, the complex is decomposed, releasing the high-purity phenolic compound. nih.gov This complexation-extraction method has been shown to achieve a purity of up to 99.60% for EMP, making it a powerful technique for directional extraction from complex mixtures like biomass pyrolysis oil. nih.govacs.orgresearchgate.net The process is notable for its efficiency and ability to yield a product suitable for high-purity applications. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification and analysis for phenolic compounds like this compound. Different chromatographic techniques are employed depending on the scale of the separation and the analytical goal, from isolating bulk product to assessing final purity.

In a research setting, following the chemical synthesis of this compound, flash column chromatography is a standard and indispensable method for isolating the target compound from unreacted starting materials, reagents, and byproducts. rochester.eduorgsyn.org This technique is a form of preparative liquid chromatography that uses a column packed with a solid stationary phase, most commonly silica (B1680970) gel with a particle size of 40-63 µm. orgsyn.org

A solvent system (mobile phase) is chosen in which the target compound has an appropriate retention factor (Rf), typically around 0.2 to 0.4, to allow for effective separation. rochester.edu The crude reaction mixture is loaded onto the top of the column, and the mobile phase is forced through the column under moderate pressure, usually with compressed air. orgsyn.org Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. rochester.edu

Gas chromatography (GC) is a premier analytical technique for assessing the purity of volatile and thermally stable compounds such as this compound. birchbiotech.com It provides excellent separation of individual components from a complex matrix, allowing for both qualitative identification and quantitative purity determination. matec-conferences.org In this method, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing a stationary phase. birchbiotech.com

The separation is based on the differential partitioning of compounds between the two phases. birchbiotech.com For phenolic compounds, fused-silica capillary columns with various stationary phases, such as DB-5 (a non-polar phase), are commonly used. nist.govepa.gov A flame ionization detector (FID) is typically employed for quantification due to its high sensitivity and wide linear range, while a mass spectrometer (MS) detector provides definitive identification based on the mass spectrum of the eluted compound. matec-conferences.orgepa.gov Purity is calculated by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. birchbiotech.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification under specific chromatographic conditions. drawellanalytical.com

Table 1: Example GC Parameters for Analysis of Related Phenolic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Stationary Phase | DB-5 | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Detector | FID or MS | epa.gov |

| Temperature Program | Ramped (e.g., 40°C start, increase at 6 K/min) | nist.gov |

Note: This table provides typical conditions for analyzing similar phenolic compounds. Specific parameters for this compound would require empirical optimization.

High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for the separation, identification, and quantification of phenolic compounds. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.gov The most common mode for phenols is reverse-phase (RP) HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.com

For compounds like this compound, a typical mobile phase would consist of acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric or formic acid) to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks. sielc.comsielc.com Detection is commonly performed using an ultraviolet-visible (UV) or photodiode array (PDA) detector, which measures the absorbance of the analyte as it elutes from the column. nih.gov HPLC methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com

For analyzing extremely complex mixtures that may contain this compound, such as bio-oils from lignin (B12514952) pyrolysis, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional single-column GC. huji.ac.il GCxGC utilizes two different capillary columns connected in series. huji.ac.il The first column provides an initial separation, and then fractions of the eluent are systematically trapped and re-injected onto a second, shorter column with a different stationary phase for a further, rapid separation. huji.ac.il

This process results in a two-dimensional chromatogram with vastly increased peak capacity and resolution, allowing for the separation of compounds that would otherwise co-elute. huji.ac.il When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC becomes a powerful tool for the detailed characterization of complex volatile and semi-volatile samples. huji.ac.il

Alternative Separation Methods for Phenolic Compounds (Research Applications)

Beyond mainstream chromatographic methods, several alternative and emerging separation techniques are being explored in research for the purification of phenolic compounds.

Supercritical Fluid Extraction (SFE) and Chromatography (SFC): SFE uses a supercritical fluid, typically carbon dioxide, as an environmentally friendly solvent for extraction. nih.gov It offers high selectivity and can be a green alternative to organic solvents. nih.gov SFC uses supercritical fluids as the mobile phase, combining some of the best features of both gas and liquid chromatography for efficient separations. mdpi.com

Capillary Electrophoresis (CE): CE is an analytical technique that separates components based on their electrophoretic mobility in an electric field within a narrow capillary. nih.gov It offers high efficiency, short analysis times, and requires only minuscule sample volumes, presenting a potential alternative to HPLC for the analysis of charged phenolic species. nih.govacs.org

Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that does not use a solid support matrix. mdpi.com It is particularly well-suited for the preparative-scale isolation of compounds from natural product extracts and has been successfully applied to separate minor phenolic compounds from crude extracts. nih.gov

Extraction with Deep Eutectic Solvents (DESs): In the search for greener extraction methods, Natural Deep Eutectic Solvents (NaDESs) are being investigated as alternatives to conventional organic solvents for extracting phenolic compounds from various matrices. mdpi.com These solvents are mixtures of natural compounds (like choline (B1196258) chloride and sugars) that form a eutectic with a melting point lower than the individual components. mdpi.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Ethyl-2-methoxyphenol |

| Acetonitrile |

| Carbon dioxide |

| Choline chloride |

| Formic acid |

| Phosphoric acid |

Resin Adsorption Studies

Resin adsorption is a widely utilized solid-phase extraction technique for the separation and purification of phenolic compounds from complex mixtures. mdpi.comresearchgate.net This method leverages the high affinity of porous polymeric resins for phenols, which are retained on the resin bed while other components are washed away. mdpi.com The selection of the appropriate resin and operating conditions, such as pH and temperature, is critical for optimizing the separation process.

Research on various phenolic compounds demonstrates the effectiveness of this methodology. For instance, studies on the adsorption of phenol (B47542), 4-chlorophenol, and 4-cresol onto carbonaceous materials have shown that the process is often well-described by the Langmuir isotherm model, indicating a monolayer adsorption process. mdpi.com The adsorption capacity is influenced by the specific surface area and pore structure of the adsorbent material. mdpi.com It has been noted that functionalized resins, such as those with imidazole (B134444) or pyridine (B92270) groups, can offer different selectivity and capacity compared to non-functionalized hydrophobic resins like the Amberlite XAD series. acs.org

The thermodynamics of adsorption reveals the nature of the interaction between the phenolic compound and the resin. For the adsorption of phenol onto activated carbon, for example, negative values for the change in Gibbs free energy (ΔG°) indicate a spontaneous process. nih.gov The values for the change in enthalpy (ΔH°) and entropy (ΔS°) provide further insight into whether the process is exothermic or endothermic and the degree of randomness at the solid-liquid interface. nih.gov

Table 1: Langmuir and Freundlich Isotherm Parameters for Phenol Adsorption on Activated Carbon

This table presents illustrative data for phenol as a representative phenolic compound.

| Isotherm Model | Parameter | Value |

|---|---|---|

| Langmuir | qm (mg/g) | 212.96 |

| KL (L/mg) | 0.134 | |

| Freundlich | KF ((mg/g)(L/mg)1/n) | 45.21 |

Table 2: Thermodynamic Parameters for Phenol Adsorption onto a Novel Activated Carbon Composite

This table showcases typical thermodynamic data for the adsorption of a phenolic compound.

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 298 | -2.87 | -21.45 | -62.35 |

| 318 | -1.62 | ||

| 338 | -0.37 | ||

| 358 | 0.88 |

Ionic Liquid Extraction Innovations

Ionic liquids (ILs) have emerged as novel and highly effective solvents for the extraction of phenolic compounds. mdpi.com These salts, which are liquid at or near room temperature, possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. rsc.org These characteristics make them a "greener" alternative to volatile organic compounds traditionally used in liquid-liquid extraction. rsc.org

The efficiency of phenol extraction is significantly influenced by the chemical structure of the IL, particularly the nature of its anion and cation. mdpi.comrsc.org For example, in the extraction of phenol using imidazolium-based ILs, the extraction efficiency was found to follow the order: [EtO₂C₂mim]Br > [EtO₂C₂mim]BF₄ > [EtO₂C₂mim]PF₆, highlighting the crucial role of the anion in the extraction process. mdpi.com The formation of hydrogen bonds between the IL's anion and the hydroxyl group of the phenol is a key mechanism driving the extraction. mdpi.com Studies have shown that ILs with anions that are strong hydrogen bond acceptors generally exhibit higher extraction efficiencies for phenols. acs.org

Research has demonstrated that hydrophobic ILs are particularly effective for extracting phenols from aqueous solutions. researchgate.net The distribution ratios of phenolic compounds between the aqueous phase and the IL phase are affected by factors such as the pH of the aqueous solution and the hydrophobicity of the target phenol. acs.orgdphen1.com For instance, it was found that phenols in their non-ionized forms are preferentially transferred into the IL phase. acs.org

Table 3: Extraction Efficiency of Phenol with Different Imidazolium-Based Ionic Liquids

This table illustrates the impact of the ionic liquid's anion on the extraction efficiency of phenol from a hexane (B92381) solution.

| Ionic Liquid | Cation | Anion | Extraction Efficiency (%) |

|---|---|---|---|

| [EtO₂C₂mim]Br | [EtO₂C₂mim]⁺ | Br⁻ | ~99 |

| [EtO₂C₂mim]BF₄ | [EtO₂C₂mim]⁺ | BF₄⁻ | Moderate |

Supercritical Fluid Extraction Research

Supercritical fluid extraction (SFE) is a modern and environmentally friendly separation technique that utilizes the properties of supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govnih.gov Supercritical fluids exhibit properties intermediate between those of a liquid and a gas, offering high diffusivity and low viscosity, which facilitates efficient extraction. nih.gov A major advantage of SFE is that the solvent can be easily removed from the extract by simple depressurization, resulting in a solvent-free product. benthamopen.com

While supercritical CO₂ is non-polar and thus best suited for extracting non-polar compounds, its solvating power for more polar compounds like phenols can be significantly enhanced by the addition of a co-solvent, also known as a modifier. benthamopen.com Common co-solvents include ethanol (B145695) and methanol (B129727), which increase the polarity of the supercritical fluid mixture. benthamopen.comnih.gov The extraction of phenolic compounds from various natural sources has been extensively studied, with operating parameters such as pressure, temperature, and co-solvent concentration being optimized to maximize yield and selectivity. nih.govmdpi.com

For instance, in the extraction of phenolic compounds from olive leaves, the addition of 10% methanol to supercritical CO₂ at 100°C and 344 bar resulted in the highest recovery of phenols. benthamopen.com Similarly, a study on Labisia pumila found that a 70% ethanol-water mixture as a co-solvent with supercritical CO₂ was superior for extracting a combination of phenolic compounds. nih.gov The ability to tune the solvent strength by adjusting pressure and temperature allows for the selective extraction of different classes of phenolic compounds. benthamopen.com

Table 4: Supercritical Fluid Extraction Conditions for Phenolic Compounds from Moringa oleifera Leaves

This table presents optimized conditions for the extraction of flavonoids, a class of phenolic compounds, as an illustrative example.

| Pressure (bar) | Temperature (°C) | Co-solvent | Extraction Time (min) | Total Flavonoid Concentration (mg/g) |

|---|

Applications As a Synthetic Intermediate in Advanced Chemistry

Building Block for Schiff Bases and Related Imines

The phenolic and aldehyde/ketone precursors of 4-ethoxy-2-methoxyphenol are fundamental in the synthesis of Schiff bases (imines), compounds characterized by a carbon-nitrogen double bond (C=N). These are typically formed through the acid-catalyzed condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone), a process that involves the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The reaction is reversible and its rate is often optimal under mildly acidic conditions (around pH 5). lumenlearning.com

While direct synthesis examples starting from this compound itself are specific, the general mechanism is well-established using structurally similar compounds. For instance, the synthesis of (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol is achieved by refluxing 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633) with 2-methoxyaniline in ethanol (B145695). iucr.org Similarly, other Schiff bases are synthesized from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and various primary amines, such as p-toluidine. researchgate.net

The general synthetic pathway involves several key steps:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination: The protonated hydroxyl group leaves as a water molecule.

Deprotonation: A final deprotonation at the nitrogen atom yields the stable imine product. lumenlearning.com

The resulting Schiff bases, such as 2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol, often exhibit tautomerism between the phenol-imine and keto-amine forms, with the phenol-imine form typically stabilized by a strong intramolecular O—H···N hydrogen bond. nih.gov

Table 1: Examples of Schiff Base Synthesis with Related Phenolic Aldehydes

| Aldehyde Precursor | Amine | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 5-bromo-3-ethoxy-2-hydroxybenzaldehyde | 2-methoxyaniline | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol | iucr.org |

| 2-hydroxy-4-methoxy-benzaldehyde | 4-ethoxyaniline | 2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol | nih.gov |

| o-Vanillin | p-toluidine | 2-[(4-methylphenylimino)methyl]-6-methoxyphenol | researchgate.net |

Precursor in Heterocyclic Synthesis

The structural framework of this compound is a valuable starting point for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Substituted pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are known for their wide range of pharmacological activities. researchgate.netnih.gov 4-Substituted-2-methoxyphenols, a class that includes this compound, serve as precursors for these structures. A key synthetic route is the 1,3-dipolar cycloaddition reaction. researchgate.netimist.ma

In a representative synthesis, 4-allyl-2-methoxyphenol (eugenol) acts as the dipolarophile, reacting with a nitrilimine dipole (such as N-aryl-C-ethoxycarbonitrilimine). researchgate.netimist.ma This reaction leads to the formation of a 4,5-dihydro-1H-pyrazole ring. The reaction's stereospecificity and yield can be influenced by the choice of solvent and reaction conditions, with toluene (B28343) often being effective. researchgate.net Pyrazoles are recognized as important intermediates in heterocyclic chemistry and as materials with interesting biological properties. imist.ma

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are another class of molecules where alkoxy-substituted phenols are used as synthetic precursors. Derivatives of 1,8-naphthyridine (B1210474) are noted for a variety of biological activities, including antimicrobial and anticancer properties. niscpr.res.innih.gov

The synthesis of complex naphthyridine structures often involves the incorporation of alkoxy groups to modulate the molecule's properties. For example, alkoxyphthalimide derivatives of naphthyridine have been synthesized to enhance biological activity. niscpr.res.in A specific example, 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide, highlights the integration of both methoxy (B1213986) and ethoxy functionalities into the final structure. nih.gov The synthesis of these compounds can involve multi-step reactions, such as the condensation of 2-aminopyridine (B139424) with dimedone and an aromatic aldehyde, followed by further functionalization. niscpr.res.in

Role in the Synthesis of Substituted Biphenyls

4-Substituted-2-methoxyphenols are effective building blocks for creating hydroxylated biphenyls. nih.govnih.gov These structures are found in numerous bioactive natural products and are often formed by the C2-symmetric coupling of the corresponding phenolic monomers. nih.gov The resulting 5,5'-disubstituted biphenyls often exhibit enhanced biological activity compared to their monomeric precursors. nih.gov The flexible nature of the biphenyl (B1667301) structure is thought to allow for specific binding to a wide variety of pockets on protein surfaces. nih.gov

Research has demonstrated the preparation of eugenol- and curcumin-analog hydroxylated biphenyls starting from natural 4-substituted-2-methoxyphenols. nih.govnih.govresearchgate.net Two such curcumin-biphenyl derivatives displayed significant growth inhibitory activities against malignant melanoma cell lines. nih.govnih.gov This highlights the utility of the 4-substituted-2-methoxyphenol scaffold in developing new therapeutic agents.

Intermediate in Agrochemical and Pharmaceutical Synthesis Research

The core structure of this compound is a common motif in intermediates used for agrochemical and pharmaceutical synthesis. mallakchemicals.comgoogle.comsumitomo-chem.co.jp Methoxyphenols are used as starting materials for a variety of active pharmaceutical ingredients (APIs) and agrochemicals. mallakchemicals.comgoogle.com For example, 4-methoxyphenol (B1676288) is explicitly mentioned as a synthetic intermediate for these applications. google.com

The utility of these compounds stems from their role as versatile building blocks. They can be readily functionalized to produce more complex molecules with desired biological activities. nih.govmdpi.com Research into the synthesis of optically active tertiary alcohols, which are key intermediates for drugs like (S)-Oxybutynin, showcases the importance of phenolic precursors in constructing complex chiral centers. sumitomo-chem.co.jp Furthermore, the synthesis of bioactive hydroxylated biphenyls from 4-substituted-2-methoxyphenols for anticancer research underscores their importance in the pharmaceutical field. nih.gov

Table 2: Applications of Related Phenolic Intermediates

| Intermediate Class | Application Area | Specific Use | Reference |

|---|---|---|---|

| 4-Methoxyphenol | Agrochemicals, Pharmaceuticals | Synthetic Intermediate | google.com |

| 4-Substituted-2-methoxyphenols | Pharmaceuticals | Building block for bioactive hydroxylated biphenyls | nih.govnih.gov |

| Phenolic Precursors | Pharmaceuticals | Synthesis of optically active tertiary alcohol intermediates | sumitomo-chem.co.jp |

Role in Polymer Science and Materials Research (e.g., as a monomer or modifying agent)

Phenolic compounds, including guaiacol (B22219) derivatives, are increasingly explored in polymer science for creating biobased materials and for their inherent functionalities. This compound and its relatives can act as monomers, modifying agents, or stabilizers in polymer systems.

As a monomer, the phenolic hydroxyl group or the aromatic ring can be functionalized to introduce polymerizable groups. For instance, 2-methoxy-4-vinylphenol (B128420) (4-vinyl guaiacol), a structurally similar compound, is used as a platform molecule to synthesize a variety of biobased monomers. mdpi.commdpi.com These monomers can then undergo radical polymerization to produce homopolymers with a range of thermal properties, potentially serving as substitutes for petro-based monomers like styrene (B11656). mdpi.com

Furthermore, the polymerization of 4-methoxyphenol itself has been achieved using enzyme-catalyzed methods in an aqueous micelle system. rsc.org This process yields a polymer consisting of both phenylene and oxyphenylene units, which demonstrates excellent antioxidant properties. rsc.org This suggests that polymers derived from this compound could also function as highly efficient antioxidant agents.

The antioxidant nature of the phenolic moiety also makes these compounds effective as polymerization inhibitors or stabilizers. 4-Methoxyphenol is widely used as an inhibitor for radical polymerization of acrylic monomers, ensuring safety during manufacturing and storage by preventing uncontrolled exothermic reactions. chemicalbook.com It functions by trapping peroxy radicals that are formed in the presence of oxygen, thereby preventing the propagation of polymer chains. chemicalbook.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-Allyl-2-methoxyphenol |

| This compound |

| 4-methoxyphenol |

| 4-vinyl guaiacol |

| (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol |

| 2-aminopyridine |

| 2-hydroxy-3-methoxybenzaldehyde |

| 2-hydroxy-4-methoxy-benzaldehyde |

| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol |

| 2-methoxy-4-vinylphenol |

| 2-methoxyaniline |

| 2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol |

| 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol |

| 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide |

| 5-bromo-3-ethoxy-2-hydroxybenzaldehyde |

| Curcumin |

| Dimedone |

| Eugenol |

| N-aryl-C-ethoxycarbonitrilimine |

| o-Vanillin |

| p-anisidine (B42471) |

| p-toluidine |

| Styrene |

| Vanillin (B372448) |

Environmental Fate and Degradation Research on Alkoxyphenols

Biotransformation and Microbial Degradation Pathways

For 4-ethoxy-2-methoxyphenol, the degradation is expected to initiate with either O-demethylation or O-deethylation. The cleavage of the methyl and ethyl groups from the aromatic ring is a crucial first step, as it increases the polarity of the molecule and renders the resulting dihydric phenols more susceptible to ring cleavage.

A plausible degradation pathway for this compound would likely proceed as follows:

Initial O-Dealkylation: Microorganisms possessing specialized enzyme systems would catalyze the removal of either the ethyl group from the C4 position or the methyl group from the C2 position. This would result in the formation of 4-hydroxy-2-methoxyphenol (guaiacol) or 4-ethoxy-1,2-benzenediol, respectively.

Formation of Catechol Intermediate: Subsequent O-dealkylation of the mono-alkoxylated intermediates would lead to the formation of 1,2,4-trihydroxybenzene. This catechol-like intermediate is a central hub in the degradation pathways of many aromatic compounds.

Aromatic Ring Cleavage: The aromatic ring of the catechol intermediate is then cleaved by dioxygenase enzymes. This can occur through two main pathways: the ortho-cleavage pathway, which breaks the bond between the two hydroxyl-bearing carbons, or the meta-cleavage pathway, which cleaves the bond adjacent to one of the hydroxyl groups.

Funneling into Central Metabolism: The resulting aliphatic carboxylic acids from ring cleavage are further metabolized and funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to carbon dioxide and water).

The specific pathway followed can depend on the microbial species involved and the environmental conditions.

Mechanisms of Xenobiotic Compound Metabolism

The microbial metabolism of xenobiotic compounds like this compound is a complex process mediated by a variety of enzymes. The initial and often rate-limiting step in the degradation of aromatic ethers is the cleavage of the ether linkage, which is a highly stable bond.

Several key enzyme systems are implicated in this process:

Cytochrome P450 Monooxygenases: These are a large and diverse group of enzymes that catalyze the oxidation of a wide range of substrates. In the context of alkoxyphenol degradation, they can initiate the cleavage of ether bonds by hydroxylating the alpha-carbon of the alkyl group, leading to an unstable hemiacetal that spontaneously breaks down to release an aldehyde and the corresponding phenol (B47542). The GcoA/GcoB system, a two-component P450 monooxygenase, has been shown to efficiently demethylate guaiacol (B22219) and a variety of other lignin-relevant monomers. nih.gov

Rieske Non-Heme Iron Oxygenases: This class of enzymes is also capable of hydroxylating aromatic rings and initiating the O-dealkylation of methoxylated aromatic compounds.

Etherases: Some bacteria possess specific enzymes, sometimes referred to as etherases, that are specialized in the cleavage of ether bonds. These enzymes can operate through different mechanisms, including hydrolytic or oxidative cleavage. researchgate.net Glutathione S-transferases (GSTs) in some bacteria have been found to be involved in the cleavage of β-aryl ether bonds in lignin-related compounds. osti.gov

Once the ether bonds are cleaved, the resulting phenolic intermediates are further degraded by enzymes such as dioxygenases, which are responsible for the critical ring-opening step.

Analytical Techniques for Studying Degradation Products

The identification and quantification of this compound and its degradation products in environmental samples or laboratory degradation studies require sensitive and specific analytical techniques. A combination of chromatographic separation and mass spectrometric detection is typically employed.

Table 1: Analytical Techniques for the Analysis of Alkoxyphenols and Their Degradation Products

| Technique | Description | Advantages | Application in Degradation Studies |

| Gas Chromatography-Mass Spectrometry (GC-MS) | This technique separates volatile and semi-volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio. mdpi.comresearchgate.netnih.govthermofisher.com | High separation efficiency, sensitive detection, and extensive spectral libraries for compound identification. | Ideal for identifying and quantifying the parent compound and more volatile degradation products. Derivatization (e.g., silylation) is often required for polar metabolites to increase their volatility. mdpi.comyoutube.com |

| High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) | HPLC separates compounds in a liquid phase based on their affinity for a stationary phase. DAD provides UV-Vis spectra of the eluting compounds, aiding in their identification. nih.govmdpi.comresearchgate.net | Suitable for a wide range of polar and non-volatile compounds without the need for derivatization. Provides spectral information for preliminary identification. | Useful for monitoring the disappearance of the parent compound and the appearance of polar intermediates. Can be used for quantification with appropriate standards. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | This powerful technique couples the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov | High sensitivity and selectivity, suitable for a broad range of compounds, and provides molecular weight and structural information of metabolites. | The method of choice for identifying unknown degradation products by providing accurate mass measurements, which can be used to determine elemental composition. |

The selection of the most appropriate analytical method depends on the specific objectives of the study, the nature of the sample matrix, and the expected concentrations of the analytes.

Environmental Impact Assessment of Related Phenolic Compounds

Direct ecotoxicological data for this compound is scarce. Therefore, an environmental impact assessment must rely on data from structurally related phenolic compounds. Phenols, in general, are recognized as aquatic pollutants due to their toxicity to a wide range of organisms. researchgate.netccme.cawaterquality.gov.ausemanticscholar.org

The toxicity of phenolic compounds to aquatic life can vary significantly depending on the specific compound, the organism, and environmental factors such as temperature and pH. ccme.cawaterquality.gov.au For instance, the 96-hour LC50 (the concentration lethal to 50% of the test organisms) for rainbow trout and fathead minnows for various phenols can range from less than 0.1 mg/L to over 100 mg/L. nih.gov Generally, the introduction of alkyl and other substituent groups to the phenol ring can alter its toxicity.

Table 2: Acute Toxicity of Selected Phenolic Compounds to Aquatic Organisms

| Compound | Organism | Exposure Time (hours) | LC50 (mg/L) | Reference |

| Phenol | Fathead minnow (Pimephales promelas) | 96 | 8.3 - 68 | ccme.ca |

| Phenol | Rainbow trout (Oncorhynchus mykiss) | 48 | 5.2 - 16.6 | ccme.ca |

| 2,4-Dimethylphenol | Fathead minnow (Pimephales promelas) | 96 | 16.8 | ccme.ca |

| Hydroquinone | Rainbow trout (Oncorhynchus mykiss) | 96 | < 0.1 | nih.gov |

| Resorcinol | Fathead minnow (Pimephales promelas) | 96 | > 100 | nih.gov |

The degradation products of this compound, such as guaiacol and catechol derivatives, also pose an environmental risk. While these intermediates are typically further degraded, their transient presence can exert toxic effects. The environmental risk of this compound is therefore not only associated with the parent compound but also with the potential toxicity of its metabolic intermediates. Long-term exposure to even low concentrations of some phenolic compounds can lead to chronic effects on growth and reproduction in aquatic organisms. nih.gov

Q & A

Q. Advanced: How can reaction yields be optimized while minimizing byproduct formation in alkylation-based synthesis?

Methodological Answer: Optimization requires precise control of stoichiometry, temperature, and catalyst selection. For example:

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency .

- Monitor byproducts (e.g., di-ethylated derivatives) via GC-MS (30 m DB-5 column, 1 mL/min He flow) and adjust reaction time to ≤6 hours .

- Implement DoE (Design of Experiments) to evaluate interactions between solvent polarity, base strength, and temperature.

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals: δ 6.8–7.1 ppm (aromatic protons), δ 3.8–4.1 ppm (methoxy and ethoxy groups) .

- FT-IR : Look for O-H stretch (~3200 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 168.1152 (C₉H₁₂O₃⁺) .

Q. Advanced: How to resolve spectral contradictions in differentiating 4-ethoxy vs. 4-methoxy isomers?

Methodological Answer:

- Use NOESY NMR to identify spatial proximity between ethoxy protons and aromatic protons.

- Employ HPLC-PDA (C18 column, acetonitrile/water gradient) to separate isomers based on polarity differences .

Basic: What methods ensure purity assessment of this compound?

Methodological Answer:

Q. Advanced: How to profile trace impurities in industrial-grade batches?

Methodological Answer:

- LC-QTOF-MS in positive ion mode to detect trace byproducts (e.g., ethylated dimers).

- Headspace GC-MS to identify volatile impurities from incomplete alkylation .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .

Q. Advanced: How to study degradation pathways under accelerated conditions?

Methodological Answer:

- Conduct stress testing (40°C/75% RH for 4 weeks) and analyze degradation products via UPLC-MSⁿ .

- Use DFT (Density Functional Theory) simulations to predict hydrolysis-prone sites .

Basic: How does this compound compare to 4-Methoxy-2-ethoxyphenol in reactivity?

Methodological Answer:

Q. Advanced: What mechanistic insights explain divergent outcomes in Friedel-Crafts alkylation?

Methodological Answer:

- Ethoxy’s steric bulk reduces reaction rates in crowded aromatic systems.

- In situ IR monitoring reveals slower intermediate formation compared to methoxy analogs .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Q. Advanced: How to design hazard mitigation for large-scale reactions?

Methodological Answer:

- Implement continuous flow reactors to minimize exposure.

- Computational toxicology models (e.g., OECD QSAR Toolbox) predict metabolite toxicity .

Basic: What role does this compound play in biofuel research?

Methodological Answer:

It serves as a lignin-derived intermediate in thermochemical conversion (e.g., pyrolysis at 500°C) to produce aromatic hydrocarbons .

Q. Advanced: How to engineer microbial pathways for its biodegradation?

Methodological Answer:

- Screen Lactobacillus spp. for O-demethylation activity using LC-MS-based metabolomics .

- CRISPR-Cas9 knockout studies identify ligD genes responsible for ethoxy group cleavage.

Basic: What solvents are optimal for dissolving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products